N-(6-Hydroxy-pyridin-3-yl)-benzamide
Description
N-(6-Hydroxy-pyridin-3-yl)-benzamide is a benzamide derivative featuring a pyridine ring substituted with a hydroxyl group at the 6-position and an amide linkage to a benzoyl group. This compound belongs to a broader class of pyridinyl benzamides, which are studied for their diverse biological activities, including enzyme modulation (e.g., histone acetyltransferase (HAT) inhibition/activation) and antimicrobial properties .
Properties
CAS No. |
548763-52-6 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(6-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c15-11-7-6-10(8-13-11)14-12(16)9-4-2-1-3-5-9/h1-8H,(H,13,15)(H,14,16) |
InChI Key |
BCGUZPFECULOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CNC(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
The position and nature of substituents on the pyridine ring significantly alter physicochemical and biological properties:
- Hydroxyl vs. Methyl/Methoxy : The 6-OH group in the target compound may improve aqueous solubility compared to methyl (35) or methoxy (3k) analogs, which are more lipophilic. However, methoxy groups (e.g., 3k) are synthetically advantageous due to stability during reactions .
- Positional Effects : Pyridin-3-yl derivatives (e.g., target compound) differ in steric and electronic interactions compared to pyridin-2-yl (35) or pyridin-4-yl (CTPB) isomers, influencing binding to biological targets .
Benzamide Substituent Modifications
Substituents on the benzamide moiety further diversify activity profiles:
- Functional Group Additions : Triazole-linked benzamides (Compound 1) exhibit dual antibacterial and antioxidant activities, highlighting the role of heterocyclic extensions .
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